molecular formula C16H20BrNO4 B2918015 Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate CAS No. 1456723-90-2

Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate

Cat. No.: B2918015
CAS No.: 1456723-90-2
M. Wt: 370.243
InChI Key: LSWZPVGEQUMZPE-LBPRGKRZSA-N
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Description

Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3’-azetidine]-1’-carboxylate is a complex organic compound. It contains a spirocyclic structure, which is a compound with two rings sharing a single atom, in this case, the carbon atom at the spiro center . The molecule also contains a tert-butyl group, a bromine atom, a hydroxy group, and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the tert-butyl group could be introduced via a reaction with a tert-butylating reagent . The bromine atom might be introduced through a halogenation reaction . The spirocyclic structure could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic core, with the various functional groups (tert-butyl, bromine, hydroxy, and carboxylate) attached at the appropriate positions . The exact three-dimensional structure would depend on the specific stereochemistry at the various stereocenters in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction . The hydroxy group could potentially be esterified or etherified .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and carboxylate groups could enhance its solubility in polar solvents . The tert-butyl group could potentially increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through experimental studies .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications . For example, it could be studied for potential use in pharmaceuticals, materials science, or other areas of chemistry .

Properties

IUPAC Name

tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-6-10(17)4-5-13(11)21-16/h4-6,12,19H,7-9H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWZPVGEQUMZPE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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